SGLT2 Potency: The C6 Hydroxymethyl Group Provides a 14.5-Fold Advantage Over the Corresponding Xyloside
The C6 hydroxymethyl group inherent to the glucosyl moiety of this compound is not merely a structural feature; it is a primary driver of SGLT2 inhibitory potency. A direct head-to-head comparison using an N-indolylglucoside (containing the C6-CH2OH group) against the analogous N-indolylxyloside (lacking the C6-CH2OH) showed a 14.5-fold increase in potency for the glucoside. This establishes the target compound's core scaffold as uniquely positioned for developing potent inhibitors, a finding not replicable with xylose-based analogs [1].
| Evidence Dimension | SGLT2 inhibitory potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 14 nM (N-indolylglucoside 2 with C6-CH2OH group) |
| Comparator Or Baseline | EC50 = 203 nM (N-indolylxyloside 1 without C6-CH2OH group) |
| Quantified Difference | 14.5-fold superior potency for the glucoside derivative |
| Conditions | Cell-based functional assay measuring sodium-dependent glucose cotransporter 2 (SGLT2) inhibition. |
Why This Matters
This data directly proves that the glucosyl core is a superior starting point for SGLT2 inhibitor design, making it a non-negotiable procurement specification for projects targeting this pathway.
- [1] Chen, Y. J., et al. (2016). N-Indolylglycosides bearing modifications at the glucose C6-position as sodium-dependent glucose co-transporter 2 inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1791-1802. View Source
